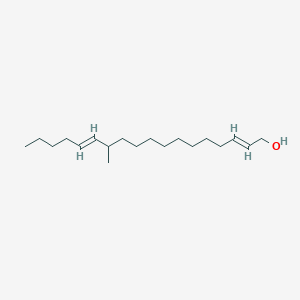
12-Methyl-E,E-2,13-octadecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyl-E,E-2,13-octadecadien-1-ol is an organic compound with the molecular formula C19H36O It is characterized by the presence of a hydroxyl group (-OH) and two double bonds located at the 2nd and 13th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Methyl-E,E-2,13-octadecadien-1-ol can be synthesized through several methods, including:
Reduction of Alkenes: One common method involves the reduction of corresponding alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (RMgX) reacts with an aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
12-Methyl-E,E-2,13-octadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
12-Methyl-E,E-2,13-octadecadien-1-ol has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 12-Methyl-E,E-2,13-octadecadien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound can undergo various biochemical transformations, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
E,E-2,13-Octadecadien-1-ol: Similar structure but without the methyl group at the 12th position.
2,13-Octadecadien-1-ol acetate: An ester derivative with an acetate group instead of the hydroxyl group.
Uniqueness
12-Methyl-E,E-2,13-octadecadien-1-ol is unique due to the presence of the methyl group at the 12th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point, solubility, and interaction with other molecules.
Properties
CAS No. |
874197-21-4 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(2E,13E)-12-methyloctadeca-2,13-dien-1-ol |
InChI |
InChI=1S/C19H36O/c1-3-4-5-13-16-19(2)17-14-11-9-7-6-8-10-12-15-18-20/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b15-12+,16-13+ |
InChI Key |
QQRKGLQLQDQGQI-WSGPNKEYSA-N |
Isomeric SMILES |
CCCC/C=C/C(C)CCCCCCCC/C=C/CO |
Canonical SMILES |
CCCCC=CC(C)CCCCCCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)
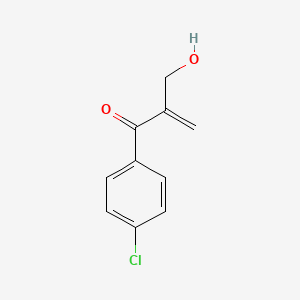

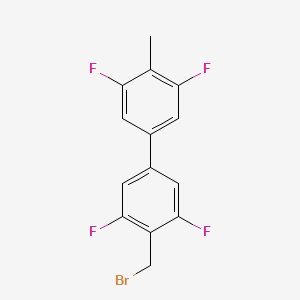
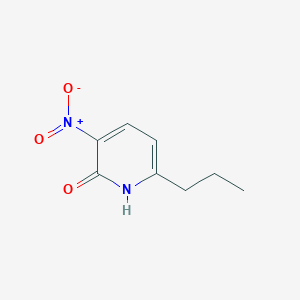
![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)
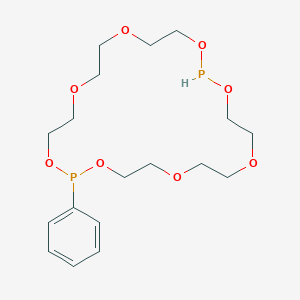
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)
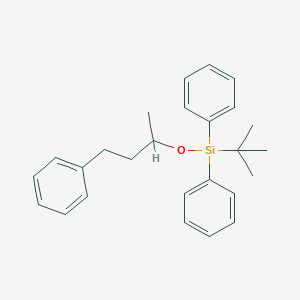
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
